molecular formula C9H13NO B3057188 4-Methoxy-2,3-dimethylaniline CAS No. 77375-19-0

4-Methoxy-2,3-dimethylaniline

Cat. No. B3057188
CAS RN: 77375-19-0
M. Wt: 151.21 g/mol
InChI Key: FAQCNWWPXWOMAH-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dimethylaniline is a chemical compound with the molecular formula C9H13NO. It has a molecular weight of 151.20600 and a density of 1.02g/cm3 . It is also known by other synonyms such as Benzenamine,4-methoxy-2,3-dimethyl and 2,3-dimethyl-4-methoxyaniline .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-2,3-dimethylaniline consists of a benzene ring substituted with two methyl groups, a methoxy group, and an amine group . The exact mass of the molecule is 151.10000 .


Physical And Chemical Properties Analysis

4-Methoxy-2,3-dimethylaniline has a boiling point of 265.401ºC at 760 mmHg and a flash point of 119.715ºC . The compound is also characterized by a LogP value of 2.47540 and an index of refraction of 1.544 .

Scientific Research Applications

Photoreactions in Methanol

Research conducted by Bader and Hansen (1979) explored the photoreactions of various derivatives of 4-methoxy-2,3-dimethylaniline in methanol. They discovered that irradiating 4-allylated 2,6-dimethylaniline with a high-pressure mercury lamp yielded multiple products, including 4-(2′-methoxypropyl)-2,6-dimethylaniline. This study provides insights into the behavior of 4-methoxy-2,3-dimethylaniline under specific photoreaction conditions (Bader & Hansen, 1979).

Molecular Structures in Schiff Bases

Ajibade and Andrew (2021) reported on the molecular structures of compounds synthesized via Schiff bases reduction, including 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline. This research contributes to understanding the applications of 4-methoxy-2,3-dimethylaniline in the synthesis of complex molecular structures (Ajibade & Andrew, 2021).

Radical Arylation in Benzene Synthesis

Crich and Rumthao (2004) discussed the synthesis of carbazomycin B by radical arylation of benzene, involving 4-methoxy-2,3-dimethylaniline. This study highlights the role of 4-methoxy-2,3-dimethylaniline in complex organic syntheses, particularly in the formation of compounds like carbazomycin B (Crich & Rumthao, 2004).

Oxidative Mannich Reactions

Ratnikov and Doyle (2013) investigated the mechanisms of oxidative Mannich reactions involving 4-methoxy-2,3-dimethylaniline. Their research provides a deeper understanding of how this compound behaves in specific chemical reactions, particularly in the presence of tert-butyl hydroperoxide (Ratnikov & Doyle, 2013).

Amine Oxidation Studies

Smith et al. (1984) conducted a study on amine oxidation, specifically focusing on NN-dimethylaniline N-oxides and their reactions in strong acids. Their findings provide insight into the chemical behavior of 4-methoxy-2,3-dimethylaniline in oxidative environments (Smith et al., 1984).

Future Directions

Future research directions could involve exploring the potential applications of 4-Methoxy-2,3-dimethylaniline in various industries, given its structural similarity to compounds used in the dye and pharmaceutical industries . Additionally, further studies could investigate its environmental impact and degradation mechanisms .

properties

IUPAC Name

4-methoxy-2,3-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQCNWWPXWOMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454926
Record name 4-Methoxy-2,3-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,3-dimethylaniline

CAS RN

77375-19-0
Record name 4-Methoxy-2,3-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methoxy-2,3-dimethylnitrobenzene (21.1 g, 0.15 mol) was dissolved in ethanol (300 mL), and 10% palladium carbon (50% hydrate, 1.36 g) was added. The mixture was reacted at 40° C. for 2 hours under the hydrogen atmosphere. After cooling, the catalyst was removed, ethanol was distilled off under reduced pressure, and the residue was diluted with ethyl acetate. The dilution was washed with 5% sodium hydrosulfite, dried over sodium sulfate, and purified by small amount silica gel column chromatography (ethyl acetate, 1:1). The solvent was distilled off under reduced pressure, followed by recrystallization from hexane, to obtain 15.8 g of the title compound.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
1.36 g
Type
catalyst
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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